molecular formula C11H7F3O3 B15328409 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B15328409
M. Wt: 244.17 g/mol
InChI Key: XVBLOGXJDXTSBS-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds characterized by a benzopyrone structure. The presence of a trifluoromethyl group and a methoxy group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The general reaction conditions include:

    Starting Materials: 4-methoxyphenol and trifluoroacetic anhydride.

    Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids.

    Solvent: Dichloromethane (CH₂Cl₂) or other suitable organic solvents.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)quinone.

    Reduction: Formation of 6-methoxy-4-(trifluoromethyl)dihydrochromenone.

    Substitution: Formation of halogenated derivatives such as 6-methoxy-4-(trifluoromethyl)-3-bromochromen-2-one.

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.

    Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2H-chromen-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

    4-(Trifluoromethyl)-2H-chromen-2-one: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7F3O3

Molecular Weight

244.17 g/mol

IUPAC Name

6-methoxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(11(12,13)14)5-10(15)17-9/h2-5H,1H3

InChI Key

XVBLOGXJDXTSBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C(F)(F)F

Origin of Product

United States

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